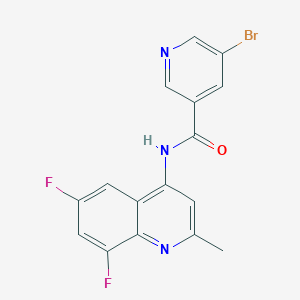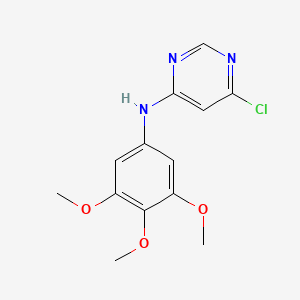
5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 5-bromo-N-(6,8-difluoro-2-méthylquinolin-4-yl)pyridine-3-carboxamide est un composé organique complexe présentant des applications potentielles dans divers domaines de la recherche scientifique. Ce composé se caractérise par la présence d’atomes de brome, de fluor et d’azote dans sa structure, ce qui contribue à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 5-bromo-N-(6,8-difluoro-2-méthylquinolin-4-yl)pyridine-3-carboxamide implique généralement des réactions organiques en plusieurs étapes. Une méthode courante est la réaction de couplage de Suzuki-Miyaura, largement utilisée pour la formation de liaisons carbone-carbone. Cette réaction implique le couplage d’un acide ou d’un ester boronique avec un halogénure d’aryle en présence d’un catalyseur au palladium . Les conditions de réaction impliquent souvent l’utilisation d’une base telle que le carbonate de potassium et d’un solvant tel que le toluène ou l’éthanol.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L’utilisation de réacteurs à écoulement continu et de systèmes automatisés peut améliorer l’efficacité et le rendement du processus de synthèse. De plus, des techniques de purification telles que la recristallisation et la chromatographie sont utilisées pour obtenir le produit souhaité avec une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 5-bromo-N-(6,8-difluoro-2-méthylquinolin-4-yl)pyridine-3-carboxamide peut subir différents types de réactions chimiques, notamment :
Réactions de substitution : L’atome de brome peut être substitué par d’autres groupes fonctionnels par le biais de réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut participer à des réactions d’oxydation et de réduction, modifiant son état d’oxydation et ses groupes fonctionnels.
Réactions de couplage : Comme mentionné précédemment, le couplage de Suzuki-Miyaura est une réaction clé pour la formation de liaisons carbone-carbone.
Réactifs et conditions courants
Réactions de substitution : Des réactifs tels que l’hydroxyde de sodium ou le tert-butylate de potassium peuvent être utilisés en conditions basiques.
Oxydation et réduction : Des agents oxydants tels que le permanganate de potassium ou des agents réducteurs tels que le borohydrure de sodium sont couramment utilisés.
Réactions de couplage : Les catalyseurs au palladium, les acides boroniques et les bases telles que le carbonate de potassium sont des composants essentiels.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution peuvent produire des dérivés avec différents groupes fonctionnels, tandis que les réactions de couplage peuvent produire des molécules organiques complexes avec des chaînes carbonées allongées.
Applications De Recherche Scientifique
Le 5-bromo-N-(6,8-difluoro-2-méthylquinolin-4-yl)pyridine-3-carboxamide a des applications diverses en recherche scientifique :
Chimie : Il est utilisé comme un bloc de construction pour la synthèse de molécules organiques plus complexes.
Biologie : Le composé peut être utilisé dans le développement de sondes fluorescentes à des fins d’imagerie et de diagnostic.
Industrie : Il peut être utilisé dans la production de matériaux avancés avec des propriétés électroniques et optiques uniques.
Mécanisme D'action
Le mécanisme d’action du 5-bromo-N-(6,8-difluoro-2-méthylquinolin-4-yl)pyridine-3-carboxamide implique son interaction avec des cibles moléculaires spécifiques. La présence d’atomes de fluor améliore ses propriétés de retrait d’électrons, ce qui peut influencer son affinité de liaison aux protéines cibles ou aux enzymes. Le composé peut agir en inhibant ou en modulant l’activité de ces cibles, exerçant ainsi ses effets sur les voies biologiques .
Comparaison Avec Des Composés Similaires
Composés similaires
4,7-Dibromo-5,6-difluoro-2,1,3-benzothiadiazole : Ce composé partage des caractéristiques structurales similaires avec la présence d’atomes de brome et de fluor.
N-(6,8-difluoro-2-méthylquinolin-4-yl)pyridine-3-carboxamide : Un dérivé dépourvu de l’atome de brome mais conservant les motifs quinoléine et pyridine.
Unicité
L’unicité du 5-bromo-N-(6,8-difluoro-2-méthylquinolin-4-yl)pyridine-3-carboxamide réside dans sa combinaison spécifique de groupes fonctionnels, qui confèrent une réactivité chimique distincte et des applications potentielles. La présence d’atomes de brome et de fluor améliore sa polyvalence en chimie synthétique et son potentiel en tant que pharmacophore en chimie médicinale.
Propriétés
Formule moléculaire |
C16H10BrF2N3O |
|---|---|
Poids moléculaire |
378.17 g/mol |
Nom IUPAC |
5-bromo-N-(6,8-difluoro-2-methylquinolin-4-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H10BrF2N3O/c1-8-2-14(12-4-11(18)5-13(19)15(12)21-8)22-16(23)9-3-10(17)7-20-6-9/h2-7H,1H3,(H,21,22,23) |
Clé InChI |
XMLABXAQOXZBLR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C2C=C(C=C(C2=N1)F)F)NC(=O)C3=CC(=CN=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(1,3-benzodioxol-5-yl)-5-{[2-(pyridin-2-yl)-1H-benzimidazol-1-yl]methyl}-4H-1,2,4-triazole-3-thiol](/img/structure/B11046958.png)
![4-fluoro-N-{1-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-4-yl}benzamide](/img/structure/B11046961.png)
![2-(4-Methoxyphenyl)-4-[3-(pyridin-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]quinoline](/img/structure/B11046974.png)
![6-(4-Bromophenyl)-3-(5-chloro-2-methoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11046990.png)

![4-chloro-6-[(E)-1-cyano-2-phenylethenyl]pyrimidine-5-carbonitrile](/img/structure/B11047027.png)
![2-amino-7-(4-fluorophenyl)-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11047028.png)
![2,4-diamino-5-(2-chlorophenyl)-6-oxo-6,7,8,9-tetrahydro-5H-chromeno[2,3-b]pyridine-3-carbonitrile](/img/structure/B11047040.png)
![(5-{[5-(4-chlorophenyl)-2H-tetrazol-2-yl]methyl}-1H-tetrazol-1-yl)acetic acid](/img/structure/B11047041.png)
![2-(5-cyclopropyl-1H-pyrazol-3-yl)-8,9,10,11,12,13-hexahydrocycloocta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11047049.png)
![3-(2,3-Dichlorophenyl)-6-(furan-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047052.png)
![2-iodo-N-[7-(phenylcarbonyl)-2,3-dihydro-1,4-benzodioxin-6-yl]benzamide](/img/structure/B11047053.png)
![3-(2,3-Difluorophenyl)-6-(2-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11047057.png)
